5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
Description
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrazole moiety, and a chlorine atom
Properties
IUPAC Name |
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S2/c1-6-3-9(17-10(6)11)18(15,16)13-5-8-4-12-14-7(8)2/h3-4,13H,5H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDIIEFHMSBQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2=C(NN=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chlorine atom at the 5-position. The methyl group is then added to the 4-position through a Friedel-Crafts alkylation reaction. The sulfonamide group is introduced via sulfonation followed by amination with the appropriate amine derivative. The pyrazole moiety is attached through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme function. The pyrazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and pyrazole moieties enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
